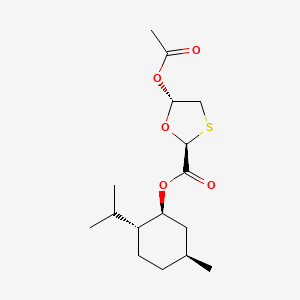

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl ring, an oxathiolane ring, and various functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ring, the introduction of the oxathiolane ring, and the acetoxylation of the carboxylate group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Antiviral Properties

Research has indicated that derivatives of oxathiolane exhibit antiviral activity. Specifically, compounds similar to (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate have been studied for their effectiveness against various viruses. For instance:

- A study demonstrated that oxathiolane derivatives could inhibit viral replication by interfering with the viral life cycle .

Anticancer Activity

Another significant area of research involves the anticancer properties of this compound. Certain studies have shown that oxathiolane derivatives can induce apoptosis in cancer cells:

- A case study highlighted the compound's ability to trigger programmed cell death in specific cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antiviral Activity Assessment

A study published in a peer-reviewed journal evaluated the antiviral efficacy of various oxathiolane derivatives including this compound against influenza viruses:

Cancer Cell Line Studies

In another notable research project:

Mécanisme D'action

The mechanism of action of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate include other cyclohexyl derivatives, oxathiolane-containing compounds, and acetoxy carboxylates. Examples include:

- Cyclohexyl acetate

- Oxathiolane carboxylic acid

- Isopropyl methylcyclohexane

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.

Activité Biologique

Molecular Formula

- Molecular Formula : C₁₈H₃₁O₄S

- Molecular Weight : 341.52 g/mol

Structural Characteristics

The compound features a cyclohexane ring substituted with isopropyl and methyl groups, along with an oxathiolane moiety which contributes to its biological activity. The presence of the acetoxy group is significant for its interactions in biological systems.

Research indicates that this compound may exhibit antimicrobial , antiviral , and anti-inflammatory properties. The oxathiolane structure is known for its ability to interfere with nucleic acid synthesis in pathogens, suggesting potential applications in treating infections.

Antimicrobial Activity

Studies have shown that derivatives of oxathiolanes can inhibit the growth of various bacterial strains. For instance:

- Escherichia coli and Staphylococcus aureus were notably affected by compounds similar to (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 12 |

Antiviral Activity

The compound's structure suggests it may inhibit viral replication processes. Preliminary studies indicate efficacy against certain viruses by disrupting their replication cycles.

Anti-inflammatory Effects

Research has indicated that similar compounds can modulate inflammatory pathways. The acetoxy group may enhance the compound's ability to interact with inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxathiolane demonstrated that this compound exhibited significant antimicrobial activity against a panel of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Study 2: Antiviral Properties

In vitro assays showed that the compound could reduce viral load in cell cultures infected with herpes simplex virus (HSV). The mechanism was attributed to interference with viral entry and replication.

Propriétés

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-QDQIGWGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.